5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17713441
InChI: InChI=1S/C8H5BrCl2O3S/c1-4-6(8(10)12)2-5(9)3-7(4)15(11,13)14/h2-3H,1H3
SMILES:
Molecular Formula: C8H5BrCl2O3S
Molecular Weight: 332.00 g/mol

5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride

CAS No.:

Cat. No.: VC17713441

Molecular Formula: C8H5BrCl2O3S

Molecular Weight: 332.00 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride -

Specification

Molecular Formula C8H5BrCl2O3S
Molecular Weight 332.00 g/mol
IUPAC Name 5-bromo-3-chlorosulfonyl-2-methylbenzoyl chloride
Standard InChI InChI=1S/C8H5BrCl2O3S/c1-4-6(8(10)12)2-5(9)3-7(4)15(11,13)14/h2-3H,1H3
Standard InChI Key RMRKMHXGTUVRNN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride features a benzene ring substituted at three positions: a bromine atom at the 5-position, a chlorosulfonyl group (-SO2_2Cl) at the 3-position, and a methyl group at the 2-position adjacent to a carbonyl chloride (-COCl) functional group . This arrangement confers significant electrophilicity to the molecule, particularly at the carbonyl carbon and sulfonyl chloride sites, which are prone to nucleophilic attack.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H5BrCl2O3S\text{C}_8\text{H}_5\text{BrCl}_2\text{O}_3\text{S}
Molecular Weight332.00 g/mol
IUPAC Name5-bromo-3-chlorosulfonyl-2-methylbenzoyl chloride
SMILESCC1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)Cl
InChI KeyRMRKMHXGTUVRNN-UHFFFAOYSA-N
CAS Number1596685-78-7

The electron-withdrawing effects of the chlorosulfonyl and acyl chloride groups polarize the aromatic ring, directing subsequent reactions to specific positions. The bromine atom further enhances reactivity by providing a site for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing complex molecular architectures.

Synthesis and Manufacturing Processes

The synthesis of 5-bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride typically proceeds through a multi-step sequence involving sulfonation, chlorination, and functional group interconversion. Industrial-scale production often employs continuous flow reactors to optimize yield and purity, as batch processes may struggle with exothermic intermediates.

  • Sulfonation: Introduction of the sulfonyl group to 5-bromo-2-methylbenzoic acid using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions.

  • Chlorination: Conversion of the sulfonic acid group to sulfonyl chloride using phosphorus pentachloride (PCl5_5) or thionyl chloride (SOCl2_2) in anhydrous conditions.

  • Acyl Chloride Formation: Treatment of the carboxylic acid moiety with oxalyl chloride ((COCl)2_2) in the presence of a catalytic amount of dimethylformamide (DMF).

Critical parameters such as solvent choice (e.g., dichloromethane or tetrahydrofuran), reaction time (12–24 hours), and temperature gradients (-10°C to room temperature) significantly influence the final yield, which ranges from 60% to 85% depending on process optimization.

Reactivity and Chemical Applications

The compound’s dual electrophilic centers enable its use in synthesizing sulfonamides, esters, and amides, which are foundational to drug discovery. For instance, the acyl chloride group reacts readily with amines to form amide bonds, a reaction exploited in protease inhibitor development. Meanwhile, the chlorosulfonyl group participates in nucleophilic substitutions with alcohols or thiols, yielding sulfonate esters or thioethers critical for prodrug formulations.

Pharmaceutical Intermediates

5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride has been utilized to synthesize kinase inhibitors targeting oncogenic pathways. By replacing the chlorosulfonyl group with a morpholine moiety, researchers have generated compounds showing submicromolar IC50_{50} values in preclinical models.

Agrochemical Applications

In agrochemistry, derivatives of this compound act as herbicides by inhibiting acetolactate synthase (ALS), an enzyme essential for branched-chain amino acid synthesis in plants. Field trials demonstrate efficacy against broadleaf weeds at application rates of 50–100 g/ha.

Comparative Analysis with Structural Analogues

Table 2: Structural Analogues and Their Properties

Compound NameCAS NumberKey DifferencesApplications
5-Bromo-2-chlorobenzoyl chloride21900-52-7Lacks chlorosulfonyl groupPolymer stabilizers
4-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride1597211-83-0Meta-substituted chlorosulfonyl groupAnticancer agent synthesis
3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acidNot specifiedCarboxylic acid instead of acyl chlorideProdrug development

The absence of the chlorosulfonyl group in 5-bromo-2-chlorobenzoyl chloride limits its utility in sulfonamide-based drug design, while the carboxylic acid analogue requires activation steps for further derivatization.

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